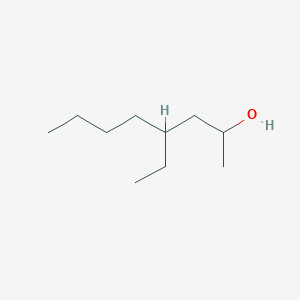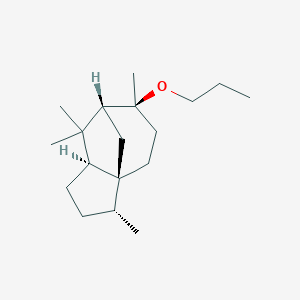
4-Ethyl-2-octanol
Descripción general
Descripción
4-Ethyl-2-octanol is an organic compound that belongs to the family of alcohols. It is also known as 4-ethyl-2-octyl alcohol or 4-Ethyl-2-n-octanol. The chemical formula for this compound is C12H26O, and its molecular weight is 186.33 g/mol. This compound is widely used in scientific research, particularly in the field of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Lipase-Catalyzed Resolution : S-ethyl thiooctanoate, related to 4-Ethyl-2-octanol, is effective in lipase-catalyzed resolution of secondary alcohols. It helps achieve high enantiomeric excesses and efficient conversion to esterified alcohols (Frykman, Öhrner, Norin, & Hult, 1993).
Electrochromic Properties : Polymers synthesized from octanoic acid 2-thiophen-3-yl-ethyl ester exhibit promising electrochromic properties. These materials can change color between yellow and blue, offering potential applications in smart windows and displays (Camurlu, Çırpan, & Toppare, 2005).
Molecularly Imprinted Polymer Microspheres : In synthesizing molecularly imprinted polymer microspheres for 4-aminopyridine, optimal conditions include using a dosage of 3.0 wt% octanol (Wu Zhi-ming, 2008).
Biocatalytic Reduction : A combination of ChCl/EG and C4MIM/PF6 in a biphasic system improves the biocatalytic reduction of 2-octanone, leading to efficient synthesis of (R)-2-octanol (Xu, Du, Zong, Li, & Lou, 2016).
Heat Transformation : Adding 400 ppm of 2ethyl1hexanol to a single-stage heat transformer can increase absorber temperatures and improve performance by up to 40% (Rivera & Cerezo, 2005).
Treatment for Essential Tremor : 1-Octanol, a compound related to this compound, has been studied as a treatment for essential tremor, showing significant reductions in tremor amplitude (Bushara, Goldstein, Grimes, Burstein, & Hallett, 2004).
Liquid-Liquid Equilibria : The solubility and tie line data for butyric acid solutions with 1-octanol and 2-ethyl-1-hexanol show type-1 behavior of liquid-liquid equilibria, which is crucial in chemical engineering processes (Gilani, Gilani, & Saadat, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
4-ethyloctan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-4-6-7-10(5-2)8-9(3)11/h9-11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKBTEISGUWZEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337408 | |
| Record name | 4-Ethyl-2-octanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-78-0 | |
| Record name | 4-Ethyl-2-octanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pentanol-N, [1-14C]](/img/structure/B9599.png)












